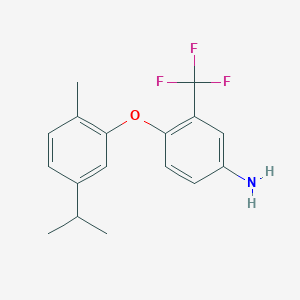

4-(2-Ethoxyphenoxy)-3-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(2-Ethoxyphenoxy)-3-methylaniline" is a chemical of interest in various research studies, particularly in the context of its synthesis, molecular structure, and chemical properties. While the provided data does not directly discuss this exact compound, it includes information on closely related compounds that share structural similarities, such as the presence of ethoxy groups, methylaniline moieties, and their derivatives. These studies offer insights into the synthesis methods, molecular geometries, spectroscopic characteristics, and theoretical computations that can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of Schiff bases, which are typically generated through the condensation of an amine with an aldehyde or ketone. For instance, the synthesis of (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline was achieved and characterized using techniques such as single-crystal X-ray diffraction and various spectroscopic methods . These methods could potentially be adapted for the synthesis of "4-(2-Ethoxyphenoxy)-3-methylaniline" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray crystallography, which provides detailed information on intra- and inter-molecular interactions. For example, the molecular geometries of certain ethoxy-containing compounds were determined, revealing information about bond lengths, angles, and conformational preferences . These findings are crucial for understanding the three-dimensional arrangement of atoms in "4-(2-Ethoxyphenoxy)-3-methylaniline" and predicting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various chemical reactions, including the modification of guanine nucleosides and nucleotides by arylamine carcinogens . Such studies provide a foundation for understanding how "4-(2-Ethoxyphenoxy)-3-methylaniline" might interact with biological molecules and the potential implications of these interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using spectroscopic techniques like FT-IR, FT-Raman, UV-Vis, and computational methods . These studies have identified characteristic infrared bands, electronic bands, and have performed geometry optimizations. Theoretical calculations, including density functional theory (DFT), have been used to predict properties such as non-linear optical behavior, molecular electrostatic potential, and thermodynamic properties. These analyses are essential for predicting how "4-(2-Ethoxyphenoxy)-3-methylaniline" might behave under different conditions and in various applications.

Scientific Research Applications

Spectroscopic and Structural Analysis

- A study by Demircioğlu et al. (2019) focused on a similar compound, characterizing it using spectroscopic methods and X-ray diffraction. They explored its molecular electrostatic potential and nonlinear optical properties, providing insights into its potential applications in material science (Demircioğlu et al., 2019).

Interaction with Biological Molecules

- Lindqvist et al. (1991) investigated the chemistry of 4-Ethoxyaniline, a related compound, and its interaction with N-acetylcysteine, revealing potential implications in biochemical processes (Lindqvist et al., 1991).

Metabolic Studies

- Gorrod and Patterson (1980) reported the metabolic ring hydroxylation of N-ethyl-N-methylaniline, a structurally related compound, suggesting potential metabolic pathways for compounds like 4-(2-Ethoxyphenoxy)-3-methylaniline (Gorrod & Patterson, 1980).

Antibacterial Applications

- Research by Zhi et al. (2005) on 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which are structurally similar, showed potent antibacterial activity against Gram-positive organisms, indicating possible antimicrobial applications (Zhi et al., 2005).

Crystal Structure and Computational Studies

- Yıldırım et al. (2016) synthesized and characterized a similar compound, providing detailed information on its molecular geometry and interactions. This research contributes to understanding the structural and electronic properties of such compounds (Yıldırım et al., 2016).

Photoelectrochemistry and Spectroscopy

- Kilmartin and Wright (1999) studied the photoelectrochemical and spectroscopic properties of substituted polyanilines, including poly(o-ethoxyaniline), highlighting their potential in material sciences and electronics (Kilmartin & Wright, 1999).

Safety And Hazards

properties

IUPAC Name |

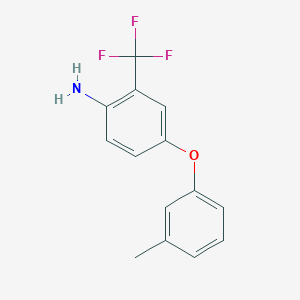

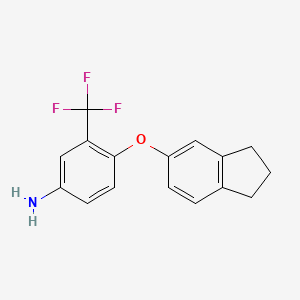

4-(2-ethoxyphenoxy)-3-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-17-14-6-4-5-7-15(14)18-13-9-8-12(16)10-11(13)2/h4-10H,3,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSRBKVSSFTCIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(C=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Ethoxyphenoxy)-3-methylaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1329148.png)